9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one is a pyrimido-indole.
Scientific Research Applications
Synthesis and Derivative Compounds
- The compound is involved in the synthesis of various heterocyclic compounds. One study outlines the synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds starting from ethyl 3-aminoindole-2-carboxylate, leading to the production of several pyrimido[5,4-b]indoles with potential applications in various fields (Monge et al., 1986).
Structural and Chemical Studies
- A study focusing on nitrogen bridgehead compounds discusses the unusual reaction of ethyl 9‐bromo-4‐oxo‐6,7,8,9‐tetrahydro‐4h‐pyrido[1,2‐a]pyrimidine‐3‐carboxylates, demonstrating the formation of a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This highlights the structural diversity and potential for novel compound synthesis (Hermecz et al., 1991).
Pharmaceutical Applications
- A paper on palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes led to the synthesis of a new heterocyclic system, demonstrating the pharmaceutical application potential of these compounds (Tumkevičius & Masevičius, 2004).
Antitumor Activity
- Research on the synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles demonstrates the compound's role in developing new classes of antineoplastic agents (Nguyen et al., 1990).
properties
Product Name |
9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
---|---|
Molecular Formula |
C17H19ClN4O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
9-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H19ClN4O/c1-2-21-8-4-5-11(21)9-22-10-19-15-14-12(18)6-3-7-13(14)20-16(15)17(22)23/h3,6-7,10-11,20H,2,4-5,8-9H2,1H3 |
InChI Key |
HSUZCJBKRXUKKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2C=NC3=C(C2=O)NC4=C3C(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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